molecular formula C17H23N3O4S B4879821 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide

1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide

Katalognummer B4879821
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: RIOVIWSPOPHBGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide, commonly known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.

Wirkmechanismus

MS-275 exerts its pharmacological effects by inhibiting the activity of 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide enzymes, which are responsible for the deacetylation of lysine residues on histone proteins. By inhibiting this compound activity, MS-275 promotes the acetylation of histones, leading to alterations in gene expression and chromatin structure. This, in turn, leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the modulation of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
MS-275 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering gene expression and chromatin structure. In animal models of Alzheimer's disease, MS-275 has been shown to improve cognitive function by promoting neuronal differentiation and reducing neuroinflammation. In animal models of autoimmune diseases, MS-275 has been shown to reduce inflammation by modulating immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MS-275 is its potent and selective inhibitory activity against 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide enzymes. This makes it a valuable tool for studying the role of 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamides in various biological processes. However, one of the limitations of MS-275 is its relatively short half-life and poor pharmacokinetic properties, which may limit its effectiveness in vivo. Additionally, MS-275 has been shown to have off-target effects on other enzymes, which may complicate its interpretation in experimental settings.

Zukünftige Richtungen

For research on MS-275 include the development of more potent and selective 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms by which MS-275 exerts its pharmacological effects in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in human patients with cancer, neurological disorders, and autoimmune diseases.

Synthesemethoden

MS-275 can be synthesized through a multistep process starting from 4-piperidinecarboxylic acid and 2-oxo-1-pyrrolidineacetic acid. The final product is obtained by reacting 4-(2-oxo-1-pyrrolidinyl)phenylamine with methylsulfonyl chloride and 4-piperidinecarboxylic acid, followed by purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. 1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide inhibitors like MS-275 have been shown to induce differentiation, cell cycle arrest, and apoptosis in cancer cells, making them promising candidates for cancer therapy. MS-275 has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in animal models of autoimmune diseases.

Eigenschaften

IUPAC Name

1-methylsulfonyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-25(23,24)19-11-8-13(9-12-19)17(22)18-14-4-6-15(7-5-14)20-10-2-3-16(20)21/h4-7,13H,2-3,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOVIWSPOPHBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.